molecular formula C9H7ClN2O B6158575 2-chloro-5-methoxy-1,8-naphthyridine CAS No. 1781605-96-6

2-chloro-5-methoxy-1,8-naphthyridine

Cat. No.: B6158575
CAS No.: 1781605-96-6
M. Wt: 194.62 g/mol
InChI Key: PECOTGKFWXKSNH-UHFFFAOYSA-N
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Description

2-chloro-5-methoxy-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-1,8-naphthyridine typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and eco-friendly approaches. For instance, the use of water-soluble catalysts under air atmosphere has been explored to achieve high yields and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and halogenating agents like phosphorus oxychloride. Reaction conditions often involve solvents like dimethylformamide and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2-chloro-5-methoxy-1,8-naphthyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-formyl-1,8-naphthyridine
  • 2,7-difunctionalized-1,8-naphthyridines
  • 1,5-naphthyridines

Uniqueness

2-chloro-5-methoxy-1,8-naphthyridine stands out due to its unique combination of chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to other naphthyridines, it offers a balance of stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

1781605-96-6

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-5-methoxy-1,8-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-5-11-9-6(7)2-3-8(10)12-9/h2-5H,1H3

InChI Key

PECOTGKFWXKSNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC(=NC2=NC=C1)Cl

Purity

95

Origin of Product

United States

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